Mmaf

Descripción general

Descripción

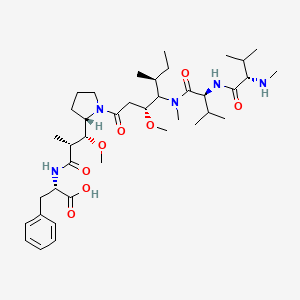

Monomethyl auristatin F is a synthetic analogue of the natural compound dolastatin 10. It has garnered significant attention in cancer research due to its high potency in vitro. Monomethyl auristatin F is used as a cytotoxic payload in antibody-drug conjugates, which are designed to target and kill cancer cells specifically .

Mecanismo De Acción

Target of Action

Monomethylauristatin F (MMAF) primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing this compound to accumulate in such cells . This targeted delivery allows this compound to exert its cytotoxic effects specifically on cancer cells, sparing healthy cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell division process . By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

This compound exhibits high clearance and zero bioavailability when administered alone . . The antibody-drug conjugate is selectively taken up by target cells, leading to a higher concentration of this compound in these cells . The major metabolic pathway of this compound is demethylation .

Result of Action

The molecular effect of this compound’s action is the disruption of microtubule dynamics , leading to cell cycle arrest . On a cellular level, this results in the death of the target cancer cells . This compound has been shown to have potent antitumor effects when conjugated to antibodies and delivered to cancer cells .

Action Environment

The action of this compound is influenced by the tumor microenvironment . Factors such as the expression level of the target antigen on cancer cells, the accessibility of the target cells to the antibody-drug conjugate, and the stability of the conjugate in the tumor microenvironment can all impact the efficacy of this compound . Additionally, the development of drug resistance over time is a challenge that needs to be addressed .

Análisis Bioquímico

Biochemical Properties

Monomethylauristatin F interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton . The nature of this interaction is that of a potent inhibitor binding to its target protein, thereby blocking its normal function .

Cellular Effects

Monomethylauristatin F has a profound impact on various types of cells, particularly cancer cells . It influences cell function by disrupting the cell’s cytoskeleton, which can lead to cell cycle arrest and apoptosis . This can also impact cell signaling pathways and gene expression, although the specifics can vary depending on the cell type .

Molecular Mechanism

The molecular mechanism of action of Monomethylauristatin F involves its binding to tubulin and blocking the polymerization of tubulin . This prevents the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis . The binding of Monomethylauristatin F to tubulin is a key step in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monomethylauristatin F can change over time. For instance, a study found that MMAF exhibits excellent inhibition on tubulin . Over time, the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Monomethylauristatin F is involved in the metabolic pathway related to tubulin polymerization . It interacts with tubulin, a protein that is a key part of the cell’s cytoskeleton

Transport and Distribution

Monomethylauristatin F is linked to an antibody with high affinity to structures on cancer cells, causing this compound to accumulate in such cells . This suggests that the transport and distribution of Monomethylauristatin F within cells and tissues are mediated by these antibodies .

Subcellular Localization

The subcellular localization of Monomethylauristatin F is likely to be influenced by the antibodies to which it is linked . These antibodies can direct Monomethylauristatin F to specific compartments or organelles within the cell

Métodos De Preparación

Monomethyl auristatin F can be synthesized through various routes. One common method involves the use of N-Boc-L-dried meat ammonium aldehyde, which is dissolved in methylene dichloride and reacted with methyl acrylate under nitrogen protection. The reaction is stirred at room temperature for seven days to complete . Industrial production methods often involve large-scale preparation techniques that ensure high yield and purity, suitable for clinical applications .

Análisis De Reacciones Químicas

Monomethyl auristatin F undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the molecule’s structure, affecting its cytotoxic properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Monomethyl auristatin F has a wide range of scientific research applications:

Chemistry: It is used in the development of new synthetic routes and chemical modifications to enhance its efficacy.

Biology: Monomethyl auristatin F is studied for its effects on cellular processes, particularly its ability to inhibit tubulin polymerization.

Medicine: It is a key component in antibody-drug conjugates used for targeted cancer therapy.

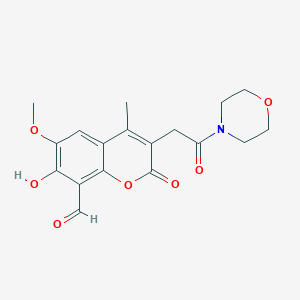

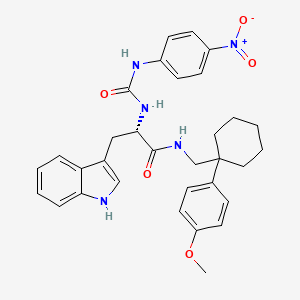

Comparación Con Compuestos Similares

Monomethyl auristatin F is often compared to other auristatin derivatives, such as monomethyl auristatin E. While both compounds inhibit tubulin polymerization, monomethyl auristatin F has a phenylalanine moiety at its C-terminus, which contributes to its membrane impermeability. This makes monomethyl auristatin F less toxic to non-target cells compared to monomethyl auristatin E.

Similar compounds include:

Monomethyl auristatin E: Another potent cytotoxic agent used in antibody-drug conjugates.

Dolastatin 10: The natural compound from which monomethyl auristatin F is derived.

Paclitaxel: A natural product used in cancer therapy that also targets tubulin.

Monomethyl auristatin F’s unique structure and properties make it a valuable tool in targeted cancer therapy, offering high potency with reduced off-target effects.

Propiedades

IUPAC Name |

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRNYXJJRJQHNW-DEMKXPNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031563 | |

| Record name | Monomethyl auristatin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745017-94-1 | |

| Record name | Monomethyl auristatin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOMETHYL AURISTATIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z1AI9IW5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)